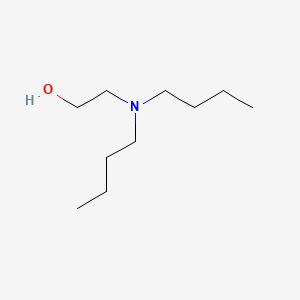

2-(Dibutylamino)ethanol

Description

Properties

IUPAC Name |

2-(dibutylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSZDQRGNFLMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO, Array | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024953 | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutylaminoethanol is a colorless liquid with a mild fishlike odor. Flash point 200 °F. Toxic by ingestion and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a faint, amine-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, amine-like odor. | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(dibutylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

435 to 450 °F at 760 mmHg (NTP, 1992), 222-232 °C, 446 °F | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

210 °F (NTP, 1992), 210 °F, 90 °C c.c., 195 °F | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water at 20 °C: poor, 0.4% | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.85 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9, 0.86 | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6, 6 | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, kPa at ? °C: 3.4, 0.1 mmHg | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

102-81-8 | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Dibutylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(DIBUTYLAMINO)ETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(dibutylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dibutylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IT10X9MHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-(dibutylamino)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KK3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-70 °C | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dibutylamino)ethanol from Dibutylamine and Ethylene Oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Dibutylamino)ethanol, a versatile amino alcohol with significant applications in various chemical industries, including pharmaceuticals and material science. The synthesis is primarily achieved through the ethoxylation of dibutylamine with ethylene oxide. This document will delve into the underlying reaction mechanism, process optimization, safety considerations, and detailed experimental protocols for both laboratory and pilot-scale production. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this chemical transformation.

Introduction: The Significance of this compound

This compound, also known as N,N-Dibutylethanolamine, is a tertiary amino alcohol with a unique combination of a hydrophilic hydroxyl group and hydrophobic butyl chains.[1] This amphiphilic nature imparts surfactant-like properties, making it a valuable intermediate in the synthesis of a wide range of organic molecules and specialty chemicals.[1] Its applications are diverse, serving as a catalyst for urethanes, a raw material for emulsifiers and fiber synthesis, and an additive in lubricating oils.[2] In the pharmaceutical industry, it is utilized as a building block for more complex molecules and in drug formulation and delivery systems.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H23NO | [3] |

| Molecular Weight | 173.30 g/mol | |

| Appearance | Colorless to pale yellow liquid with a slight amine odor | [1][4] |

| Boiling Point | 229-230 °C | [4] |

| Melting Point | -70 °C | [3][4] |

| Density | 0.86 g/mL at 25 °C | [4] |

| Flash Point | 200-210 °F (93-99 °C) | [3] |

| Solubility | Soluble in water and miscible with many organic solvents like alcohols and ethers.[1] | |

| CAS Number | 102-81-8 |

Reaction Chemistry and Mechanism

The synthesis of this compound is a classic example of an ethoxylation reaction, where ethylene oxide reacts with a nucleophile, in this case, the secondary amine dibutylamine.[5][6] The reaction proceeds via a nucleophilic ring-opening of the strained epoxide ring of ethylene oxide.

The Core Reaction

The overall chemical equation for the reaction is:

(CH₃CH₂CH₂CH₂)₂NH + (CH₂)₂O → (CH₃CH₂CH₂CH₂)₂NCH₂CH₂OH

Dibutylamine + Ethylene Oxide → this compound

Mechanistic Insights

The reaction is typically base-catalyzed, although it can proceed without a catalyst at elevated temperatures and pressures.[6][7] The mechanism involves the nucleophilic attack of the nitrogen atom of dibutylamine on one of the carbon atoms of the ethylene oxide ring.

Caption: Simplified process flow diagram for the synthesis of this compound.

Experimental Protocols

The following protocols are provided as a general guide and should be adapted based on the specific equipment and safety infrastructure available.

Laboratory-Scale Synthesis (Batch Process)

Objective: To synthesize approximately 1 mole of this compound.

Materials:

-

Dibutylamine (DBA), reagent grade

-

Ethylene oxide (EtO) in a lecture bottle or cylinder with a regulator

-

Nitrogen gas, high purity

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermocouple.

-

Heating mantle

-

Ice-water bath

-

Fractional distillation apparatus

Procedure:

-

Inerting the System: Assemble the reaction apparatus and purge with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Charging the Reactor: Charge the flask with 1.5 moles of dibutylamine.

-

Heating: Begin stirring and heat the dibutylamine to 150 °C.

-

Ethylene Oxide Addition: Slowly bubble 1.0 mole of ethylene oxide gas through the hot dibutylamine over a period of 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature between 150-160 °C. Use the ice-water bath to cool the flask if the temperature rises too rapidly.

-

Reaction Completion: After the addition of ethylene oxide is complete, maintain the reaction mixture at 160 °C for an additional hour to ensure complete reaction.

-

Cooling and Quenching: Cool the reaction mixture to room temperature.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound. The unreacted dibutylamine can be recovered as the initial fraction.

Pilot-Plant Scale Synthesis (Semi-Batch Process)

Objective: To produce a larger quantity of this compound in a controlled and safe manner.

Equipment:

-

A stainless-steel jacketed reactor with an agitator, pressure and temperature sensors, a rupture disc, and connections for reactant feed and nitrogen.

-

A calibrated ethylene oxide feed system with mass flow control.

-

A cooling system for the reactor jacket.

-

A vacuum distillation unit.

Procedure:

-

Reactor Preparation: Ensure the reactor is clean, dry, and has passed a pressure test. Purge the reactor with nitrogen to an oxygen level below 1%.

-

Charging Dibutylamine: Charge the reactor with the desired amount of dibutylamine (maintaining a molar excess relative to the total ethylene oxide to be added).

-

Heating and Pressurization: Seal the reactor, start the agitator, and heat the dibutylamine to the target reaction temperature (e.g., 160-180 °C) under a nitrogen blanket. [7]4. Ethylene Oxide Feed: Begin the controlled addition of liquid ethylene oxide at a pre-determined rate. The reaction is highly exothermic, and the addition rate must be carefully managed to allow the cooling system to maintain the desired reaction temperature. [6]5. Monitoring: Continuously monitor the reactor temperature and pressure. The pressure will initially rise and then gradually decrease as the ethylene oxide is consumed.

-

Digestion Period: Once all the ethylene oxide has been added, hold the reactor at the reaction temperature for a "digestion" period to ensure the reaction goes to completion.

-

Cooling and Depressurization: Cool the reactor and safely vent any excess pressure.

-

Purification: Transfer the crude product to the distillation unit for purification by fractional distillation under vacuum.

Conclusion

The synthesis of this compound from dibutylamine and ethylene oxide is a well-established industrial process. However, the hazardous nature of the reactants, particularly ethylene oxide, necessitates a thorough understanding of the reaction chemistry, process parameters, and stringent safety protocols. By carefully controlling the reaction conditions and adhering to best practices for handling hazardous materials, this valuable chemical intermediate can be produced safely and efficiently for its wide array of applications in the chemical and pharmaceutical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

Solubility of Things. This compound.

-

Canadian Centre for Occupational Health and Safety. Ethylene Oxide.

-

Sigma-Aldrich. This compound 99%.

-

Balchem. Ethylene Oxide Handling.

-

ChemicalBook. This compound.

-

eCFR. 29 CFR 1910.1047 -- Ethylene oxide.

-

Wikipedia. Ethylene oxide.

-

Environmental Health & Safety, The University of New Mexico. Ethylene Oxide Standard Operating Procedure Template.

-

Addition Reaction of Ethylene Oxide.

-

Gelb, L. L., & Smith, J. D. (1961). THE KINETICS OF THE REACTION OF ETHYLENE OXIDE WITH AMINES IN AQUEOUS SOLUTION. II. Canadian Journal of Chemistry, 39(2), 407–413.

-

American Chemistry Council. (2023). ETHYLENE OXIDE PRODUCT STEWARDSHIP GUIDANCE MANUAL.

-

Wikipedia. Ethoxylation.

-

Lin, Z., & Pan, Y. G. (2011). U.S. Patent No. 8,049,039. U.S. Patent and Trademark Office.

-

Solvents & Petroleum Service, Inc. SAFETY DATA SHEET 2-dibutylaminoethanol.

-

Lin, Z., & Pan, Y. G. (2015). EP Patent No. 2,032,523. European Patent Office.

-

Smith, L., & Utley, J. H. (2013). U.S. Patent Application No. 13/812,060.

-

Ataman Kimya. FATTY AMINE ETHOXYLATES.

-

Laird, R. M., & Parker, R. E. (1969). The mechanism of epoxide reactions. Part XII. Reactions of ethylene oxide with alcohols in the presence of sodium alkoxides and of tertiary amines. Journal of the Chemical Society B: Physical Organic, 1062.

-

Zeitsch, K. J. (2016). RU Patent No. 2,592,847.

-

Wilson, C. L. (1943). U.S. Patent No. 2,337,004. U.S. Patent and Trademark Office.

-

Khan, I., et al. (2023). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. Molecules, 28(15), 5891.

-

Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Ethylene oxide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-(tert-Butylamino)ethanol in Research and Development.

-

EHSLeaders. (2023, October 9). Back to Basics: Ethylene Oxide.

-

GOV.UK. (2019). Ethylene oxide: incident management.

-

Tokyo Chemical Industry Co., Ltd. This compound.

-

SincereChemical. 2-(DIBUTYLAMINO)ETHANOLCAS 102-81-8 100%Factory Price.

-

ECHEMI. Buy this compound from HANGZHOU LEAP CHEM CO., LTD.

-

Lab Pro Inc. This compound, 500ML.

-

Pastor-Blas, M. M., et al. (1998). Kinetics and mechanism of 1,3-dioxolane formation from substituted benzaldehydes with ethylene oxide in the presence of tetrabutylammonium halides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1599–1604.

-

ChemicalBook. 2-(Ethylamino)ethanol synthesis.

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem.

-

Sigma-Aldrich. 2-(dibutylamino) ethanol.

-

India Fine Chemicals. This compound.

-

Tanaka, K., & Nakano, T. (2015). EP Patent No. 2,910,544. European Patent Office.

-

Leggett, D. C. (2001). Kinetics of the Reactions of Ethylene Oxide with Water and Ethylene Glycols. Process Safety Progress, 20(4), 231–237.

-

Yu, B., et al. (2017). Kinetic Modeling of the Release of Ethylene Oxide from Sterilized Plastic Containers and its Interaction with Monoclonal Antibodies. PDA journal of pharmaceutical science and technology, 71(2), 125–135.

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333–353.

-

Teodora, M. (2025, March 20). Applications of Ethanol in Various Industries: Fuel, Pharmaceuticals, and Beyond. Chemical Engineering.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound-India Fine Chemicals [indiafinechemicals.com]

- 3. This compound | C10H23NO | CID 7621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 102-81-8 [chemicalbook.com]

- 5. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 6. Ethoxylation - Wikipedia [en.wikipedia.org]

- 7. US2337004A - Condensation of amines with alkylene oxides - Google Patents [patents.google.com]

2-(Dibutylamino)ethanol: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of 2-(Dibutylamino)ethanol, a tertiary amine with significant, multifaceted roles in both industrial and advanced research settings. This document moves beyond a simple recitation of properties to offer a cohesive narrative on its chemical identity, practical applications, and the scientific principles underpinning its utility. It is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this versatile compound.

Core Chemical Identity: Beyond the CAS Number

At its most fundamental level, this compound is identified by its CAS Number: 102-81-8 .[1][2][3] However, to fully grasp its role in chemical synthesis and biological applications, a deeper understanding of its identity is crucial.

Nomenclature and Synonyms

In scientific literature and commercial listings, this compound is known by a variety of names. Recognizing these is key to a comprehensive literature search and sourcing.

| Preferred IUPAC Name | Common Synonyms |

| This compound | N,N-Dibutylethanolamine[1][3][][5] |

| Dibutylaminoethanol[2][3] | |

| N,N-Dibutyl-N-(2-hydroxyethyl)amine[3] | |

| 2-Di-n-butylaminoethanol | |

| DBAE[2][6] | |

| BU2AE |

A comprehensive list of synonyms also includes: (Dibutylamino)ethanol, Di(n-butyl)ethanolamine, Dibutylethanolamine, N,N-(Dibutylamino)ethanol, N,N-Dibutyl-2-hydroxyethylamine, beta-N-Dibutylaminoethyl alcohol, and 2-Ethamolamine, N,N-dibutyl-.[3][7][8]

Physicochemical Properties

The utility of this compound is a direct consequence of its molecular structure, which imparts a unique set of physical and chemical properties.[9] Its tertiary amine group and hydroxyl functionality are central to its reactivity and physical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C10H23NO | [1][6] |

| Molecular Weight | 173.30 g/mol | [1][] |

| Appearance | Colorless to pale yellow liquid with a faint, amine-like odor. | [9][10] |

| Boiling Point | 229-230 °C | [6] |

| Melting Point | -70 °C | [3][6] |

| Density | 0.86 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.444 | [6] |

| Flash Point | 197 °F (91.7 °C) | [6] |

| Water Solubility | 4 g/L at 20 °C | [6][11] |

| Vapor Density | 6 (vs air) | [6] |

Its solubility profile is noteworthy; it is soluble in water and miscible with many organic solvents like alcohols and ethers, a characteristic attributed to its amphiphilic nature, possessing both a hydrophilic amino group and hydrophobic butyl chains.[9]

Applications in Drug Development and Research

Tertiary amines are a cornerstone of modern pharmaceuticals, with over 60% of amine-containing drugs featuring this functional group.[2] These compounds are critical for enhancing solubility, improving bioavailability, and triggering key biological functions.[1][2] this compound, as a representative tertiary amine, finds its place in several key areas of research and development.

Intermediate in Organic Synthesis

The dual functionality of an amine and an alcohol makes this compound a valuable intermediate in organic synthesis.[12] It can participate in a wide array of chemical reactions, including:

-

Esterification: The hydroxyl group can be esterified to introduce the dibutylaminoethyl moiety into a molecule.

-

Amidation and Etherification: The amine and alcohol groups allow for its use in constructing novel molecular frameworks.[12]

-

Catalysis: As a tertiary amine, it can serve as a base or nucleophilic catalyst in various reactions.

Coreactant in Electrochemiluminescence (ECL) Immunoassays

A significant and advanced application of this compound is its role as a coreactant in electrochemiluminescence (ECL) immunoassays. ECL is a highly sensitive detection method used in clinical diagnostics and research for quantifying a wide range of analytes. In these systems, this compound enhances the light emission from labels such as tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)3]2+, leading to highly sensitive and specific measurements.[11]

The mechanism involves the electrochemical oxidation of both the Ru(II) complex and this compound at the electrode surface. The oxidized DBAE undergoes deprotonation and fragmentation to form a highly reducing radical species. This radical then reacts with the oxidized Ru(III) complex, regenerating the Ru(II) complex in an excited state, which then relaxes to the ground state by emitting a photon of light. This cyclic process amplifies the signal, leading to the high sensitivity of ECL assays.

Caption: Electrochemiluminescence (ECL) mechanism involving this compound (DBAE) as a coreactant.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key applications of this compound. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol: Electrochemiluminescence Immunoassay for Analyte Quantification

This protocol describes a general workflow for a sandwich immunoassay using this compound as a coreactant.

Materials:

-

Streptavidin-coated magnetic beads

-

Biotinylated capture antibody (specific to the analyte)

-

Ru(bpy)32+-labeled detection antibody (specific to the analyte)

-

Analyte standard and samples

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., PBS with 1% BSA)

-

This compound (DBAE) solution (as per instrument manufacturer's recommendation, typically in a proprietary buffer)

-

ECL instrument and consumables

Methodology:

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads in Assay Buffer.

-

Capture Antibody Immobilization: Add the biotinylated capture antibody to the magnetic beads. Incubate for 30-60 minutes at room temperature with gentle mixing to allow for binding.

-

Washing: Place the tube on a magnetic separator to pellet the beads. Aspirate the supernatant and wash the beads three times with Wash Buffer.

-

Antigen Capture: Resuspend the beads in Assay Buffer. Add the analyte standard or sample and incubate for 1-2 hours at room temperature with gentle mixing.

-

Washing: Repeat the washing step as described in step 3.

-

Detection Antibody Binding: Resuspend the beads in Assay Buffer. Add the Ru(bpy)32+-labeled detection antibody and incubate for 1 hour at room temperature with gentle mixing.

-

Final Wash: Repeat the washing step as described in step 3, performing an extra wash to remove any unbound detection antibody.

-

ECL Detection: Resuspend the beads in the DBAE solution. Immediately load the sample into the ECL instrument. The instrument will apply a voltage to initiate the ECL reaction, and the emitted light will be measured.[11] The light intensity (in Relative Light Units, RLU) is proportional to the amount of analyte in the sample.

-

Data Analysis: Generate a standard curve by plotting the RLU of the standards against their known concentrations. Use this curve to determine the concentration of the analyte in the unknown samples.

Caption: A typical workflow for an ECL-based sandwich immunoassay.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all chemical reagents is paramount. This compound is a corrosive substance and requires careful handling.

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.[][13]

-

Harmful: Harmful if swallowed or in contact with skin.[7][13]

-

Irritant: May cause respiratory irritation.[][8]

-

Environmental Hazard: Harmful to aquatic life with long-lasting effects.[][7]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wear appropriate PPE, including:

-

Nitrile or butyl rubber gloves.

-

Chemical safety goggles and a face shield.[7]

-

A lab coat or chemical-resistant apron.

-

-

Wash hands thoroughly after handling.[7]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store away from strong oxidizing agents, acids, and metals.[6][8]

Spill and Disposal:

-

In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for hazardous waste disposal.[7]

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Conclusion

This compound is a chemical of significant utility, bridging industrial applications with high-sensitivity analytical techniques relevant to drug discovery and clinical diagnostics. Its unique physicochemical properties, stemming from its tertiary amine and hydroxyl groups, define its role as a versatile synthetic intermediate and a high-performance ECL coreactant. A thorough understanding of its properties, applications, and handling requirements, as detailed in this guide, is essential for its effective and safe implementation in a research and development setting. By leveraging the principles and protocols outlined herein, scientists can confidently integrate this compound into their workflows to achieve their research objectives.

References

-

Haz-Map. (n.d.). 2-N-Dibutylaminoethanol. Retrieved from [Link]

-

Solvents and Petroleum Service, Inc. (n.d.). SAFETY DATA SHEET 2-dibutylaminoethanol. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2014). US20140072963A1 - Electrochemiluminescence immunoassay method.

-

National Center for Biotechnology Information. (2023). Electrochemiluminescence Method. StatPearls. Retrieved from [Link]

-

INCHEM. (2002). ICSC 1418 - 2-N-DIBUTYLAMINOETHANOL. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-N-Dibutylaminoethanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Dibutylamino-ethanol. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

-

University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(dibutylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-(tert-Butylamino)ethanol in Research and Development. Retrieved from [Link]

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 3. This compound | C10H23NO | CID 7621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Ethanol, 2-(dibutylamino)- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. US20140072963A1 - Electrochemiluminescence immunoassay method - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Strong anodic electrochemiluminescence from dissolved oxygen with 2-(dibutylamino) ethanol for glucose oxidase assay - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 2-(Dibutylamino)ethanol: In-Depth Analysis for Researchers

Introduction

In the landscape of chemical synthesis and drug development, the precise characterization of molecular structures is paramount. 2-(Dibutylamino)ethanol (DBAE), a tertiary amine and primary alcohol, serves as a versatile intermediate and building block in numerous applications, from pharmaceutical synthesis to the formulation of coatings and fuel additives.[1] Its bifunctional nature—possessing both a nucleophilic nitrogen and a hydroxyl group—dictates its reactivity and utility. A thorough understanding of its spectral signature is not merely academic; it is a foundational requirement for quality control, reaction monitoring, and structural verification.

This technical guide provides an in-depth analysis of the spectral data of this compound (CAS No. 102-81-8), focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).[2][3] Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

To interpret spectral data, one must first understand the molecule's architecture. This compound consists of a central nitrogen atom bonded to two n-butyl groups and one ethanol group.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102-81-8 | [2] |

| Molecular Formula | C₁₀H₂₃NO | [2] |

| Molecular Weight | 173.30 g/mol | [2][4] |

| Appearance | Colorless liquid with a faint, amine-like odor | [5] |

| Boiling Point | 229-230 °C | [4] |

| Density | 0.86 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.444 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is predicated on the principle that atomic nuclei in different chemical environments resonate at distinct frequencies when placed in a magnetic field. For DBAE, both ¹H and ¹³C NMR provide unique and complementary information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of DBAE is anticipated to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons. The chemical shift (δ) of each proton is influenced by the electron density of its local environment; electronegative atoms like oxygen and nitrogen deshield adjacent protons, shifting their signals downfield.

-

Expertise & Experience: The protons on the carbon adjacent to the hydroxyl group (H-β') are expected to be the most downfield of the methylene protons due to the strong deshielding effect of oxygen. The protons on the methylene groups adjacent to the nitrogen (H-α and H-α') will also be downfield relative to the other alkyl protons. The terminal methyl protons (H-δ) will be the most upfield. Spin-spin coupling, described by the n+1 rule, will cause signals for adjacent protons to split into multiplets, providing connectivity information.

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Label | Position | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| H-δ | CH₃-CH₂-CH₂-CH₂-N | 0.9 - 1.0 | Triplet (t) | 6H |

| H-γ | CH₃-CH₂-CH₂-CH₂-N | 1.2 - 1.4 | Sextet (sxt) | 4H |

| H-β | CH₃-CH₂-CH₂-CH₂-N | 1.4 - 1.6 | Quintet (quin) | 4H |

| H-α | CH₃-CH₂-CH₂-CH₂-N | 2.4 - 2.6 | Triplet (t) | 4H |

| H-α' | N-CH₂-CH₂-OH | 2.6 - 2.8 | Triplet (t) | 2H |

| H-β' | N-CH₂-CH₂-OH | 3.5 - 3.7 | Triplet (t) | 2H |

| OH | N-CH₂-CH₂-OH | Variable (e.g., 2-4) | Singlet (s, broad) | 1H |

Note: These are predicted values based on standard chemical shift tables. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. DBAE has six unique carbon environments, and thus, six signals are expected.

-

Expertise & Experience: The carbon atom bonded to the hydroxyl group (C-β') will be the most downfield signal due to the significant deshielding from the oxygen atom. The carbons adjacent to the nitrogen (C-α and C-α') will also be shifted downfield compared to the other alkyl carbons. The terminal methyl carbon (C-δ) will appear at the most upfield position.

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

| Label | Position | Predicted δ (ppm) |

| C-δ | C H₃-CH₂-CH₂-CH₂-N | ~14 |

| C-γ | CH₃-C H₂-CH₂-CH₂-N | ~21 |

| C-β | CH₃-CH₂-C H₂-CH₂-N | ~30 |

| C-α | CH₃-CH₂-CH₂-C H₂-N | ~53 |

| C-α' | N-C H₂-CH₂-OH | ~55 |

| C-β' | N-CH₂-C H₂-OH | ~60 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.[6]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

Caption: Primary fragmentation pathway of this compound.

Table 5: Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Comments |

| 173 | [C₁₀H₂₃NO]⁺• | Molecular Ion ([M]⁺•) |

| 142 | [C₉H₂₀N]⁺ | Base Peak; Loss of •CH₂OH via α-cleavage |

| 130 | [C₈H₁₈N]⁺ | Loss of a propyl radical (•C₃H₇) from [M]⁺• |

| 100 | [C₆H₁₄N]⁺ | Further fragmentation, likely loss of C₃H₆ from m/z 142 |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile liquids like DBAE.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

-

GC Method:

-

Injector: Set to 250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 30 to 250.

-

-

Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak at the retention time of DBAE. The mass spectrum associated with this peak can then be analyzed and compared to library data.

Safety and Handling Precautions

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a hazardous substance.

-

Hazards: It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. [7]* Handling: Always work in a well-ventilated fume hood. Avoid all personal contact, including inhalation of vapors. [7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, well-ventilated place away from oxidizing agents.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, FTIR, and Mass Spectrometry. NMR spectroscopy maps the C-H framework, FTIR identifies the critical -OH and C-N functional groups, and Mass Spectrometry confirms the molecular weight while revealing a definitive fragmentation pattern dominated by α-cleavage. This guide provides the spectral data, interpretive logic, and validated protocols necessary for researchers to confidently identify and utilize this important chemical intermediate.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7621, this compound. Retrieved December 30, 2025, from [Link].

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(dibutylamino)-. In NIST Chemistry WebBook. Retrieved December 30, 2025, from [Link]

-

SpectraBase. (n.d.). 2-Dibutylamino-ethanol. John Wiley & Sons, Inc. Retrieved December 30, 2025, from [Link]

-

Occupational Safety and Health Administration. (2020). 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL). Retrieved December 30, 2025, from [Link]

-

The Good Scents Company. (n.d.). N,N-(dibutylamino)ethanol. Retrieved December 30, 2025, from [Link]

-

SpectraBase. (n.d.). 2-Butylamino-ethanol. John Wiley & Sons, Inc. Retrieved December 30, 2025, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-(tert-Butylamino)ethanol. In NIST Chemistry WebBook. Retrieved December 30, 2025, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved December 30, 2025, from [Link]

-

ResearchGate. (n.d.). FTIR assessments of HS; A, B Ethanol and isopropanol-based commercial... [Image]. Retrieved December 30, 2025, from [Link]

-

Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Retrieved December 30, 2025, from [Link]

-

LibreTexts Chemistry. (2021). Mass Spectrometry of Amines. Retrieved December 30, 2025, from [Link]

Sources

- 1. This compound | C10H23NO | CID 7621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(ジブチルアミノ)エタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | Occupational Safety and Health Administration [osha.gov]

- 5. This compound(102-81-8) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | 102-81-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Ethanol, 2-(dibutylamino)- [webbook.nist.gov]

Introduction: The Significance of Dibenzylideneacetone (DBAE)

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibenzylideneacetone (DBAE)

Dibenzylideneacetone (DBAE), a member of the chalcone family, is a well-established organic compound first synthesized in 1881. Structurally, it is a symmetrical α,β-unsaturated ketone featuring a conjugated π-electron system that bridges two phenyl rings.[1] This structure is not only responsible for its use as a UV absorber in sunscreens but also makes it a valuable and labile ligand in organometallic chemistry. It is famously used as a component in the palladium catalyst tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a critical reagent in numerous carbon-carbon bond-forming reactions.[2]

For researchers, scientists, and drug development professionals, understanding the thermal stability of DBAE is paramount. Whether it is used as a ligand in high-temperature catalysis, formulated into a pharmaceutical intermediate, or simply stored long-term, its thermal behavior dictates its utility, safety, and shelf-life. This guide provides a comprehensive overview of the principles, experimental methodologies, and expected outcomes for the thermal analysis of DBAE.

Core Physicochemical Properties of DBAE

A foundational understanding of DBAE's properties is essential before undertaking thermal analysis. The most common and stable isomer is the trans,trans form.

| Property | Data | Source(s) |

| IUPAC Name | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | [3] |

| Molecular Formula | C₁₇H₁₄O | |

| Molar Mass | 234.29 g/mol | |

| Appearance | Pale-yellow crystalline solid | |

| Melting Point | trans,trans isomer: 109-115 °C | [3] |

| cis,trans isomer: 60 °C | ||

| Solubility | Insoluble in water; Soluble in acetone, chloroform; Slightly soluble in ethanol. | [4] |

Principles of Thermal Analysis for α,β-Unsaturated Ketones

DBAE's thermal behavior is governed by its α,β-unsaturated ketone structure. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to probe the energy changes and mass loss associated with heating the material.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] For DBAE, a TGA scan reveals the onset temperature of decomposition, the rate of mass loss, and the composition of the final residue. It directly assesses the material's thermal stability.[6]

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5] A DSC scan for DBAE will show a distinct endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicating the energy released during bond breaking and molecular rearrangement associated with decomposition.[6]

Studies on various chalcones show that thermal stability is highly dependent on molecular structure and intermolecular interactions.[7] While DBAE itself is unsubstituted, its stability is a baseline against which substituted derivatives can be compared.

Experimental Protocols for Thermal Characterization

To ensure trustworthy and reproducible results, a self-validating experimental workflow is critical. The following protocols are designed for a comprehensive thermal analysis of DBAE.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol determines the thermal stability and decomposition profile of DBAE.

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Nickel) according to the manufacturer's guidelines.

-

Sample Preparation: Weigh 5-10 mg of DBAE powder into a clean, tared ceramic or platinum TGA pan. Ensure an even, thin layer of powder to promote uniform heat transfer.

-

Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to ensure an inert atmosphere, preventing oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min rate is standard for screening and provides a good balance between resolution and experiment time.

-

-

Data Acquisition: Record the sample mass (TGA curve) and its first derivative (DTG curve) as a function of temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol identifies thermal transitions such as melting and decomposition.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Weigh 2-5 mg of DBAE into a non-hermetic aluminum DSC pan and crimp it with a lid. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C for 3 minutes.

-

Ramp the temperature from 25 °C to 450 °C at a heating rate of 10 °C/min. Causality: This range will capture the melting point (~111 °C) and subsequent decomposition events.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

Caption: Experimental workflow for the thermal analysis of DBAE.

Interpreting the Thermal Profile of DBAE

Based on the protocols above and the known chemistry of chalcones, a clear thermal profile can be anticipated.

Expected TGA & DTG Results

The TGA curve for DBAE in an inert atmosphere is expected to show a single, sharp decomposition stage.

| Parameter | Expected Value/Observation | Interpretation |

| Onset Temperature (Tₒₙₛₑₜ) | ~200 - 250 °C | The temperature at which significant thermal decomposition begins. This is a primary indicator of thermal stability. |

| Peak Decomposition Temp (Tₚₑₐₖ) | ~250 - 300 °C | The temperature of the maximum rate of mass loss, identified by the peak of the DTG curve. |

| Mass Loss | ~90 - 99% | Indicates that DBAE decomposes primarily into volatile products, with minimal char residue. |

| Decomposition Stages | Single Stage | The molecule is expected to fragment in one continuous process rather than through stable intermediates.[6] |

Expected DSC Results

The DSC thermogram provides complementary information:

-

Melting Endotherm: A sharp, well-defined endothermic peak is expected around 109-115 °C, corresponding to the melting of the trans,trans isomer.[3] The peak's sharpness can serve as an indicator of sample purity.

-

Decomposition Exotherm: Following the melting peak, a broad, significant exothermic peak (or series of peaks) will appear, corresponding to the energy released during the irreversible decomposition of the molecule. This exotherm should align with the mass loss region observed in the TGA.

Proposed Decomposition Pathway

Under pyrolytic (inert) conditions, the decomposition of DBAE likely proceeds through the cleavage of the C-C bonds adjacent to the carbonyl group and subsequent fragmentation of the styrene-like moieties. The extended conjugation stabilizes the molecule, requiring significant thermal energy to initiate bond scission.

Caption: Proposed high-level decomposition pathway for DBAE.

Kinetic Analysis for Shelf-Life Prediction

To move beyond qualitative stability and predict long-term behavior, kinetic analysis is essential. By running the TGA protocol at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), isoconversional kinetic models can be applied.

-

Principle: Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models, analyze the shift in decomposition temperature with heating rate to calculate the activation energy (Eₐ) as a function of conversion.[8]

-

Application: A stable activation energy across the decomposition process suggests a simple, single-step mechanism. The calculated kinetic triplet (Eₐ, pre-exponential factor A, and reaction model) can be used to predict the shelf-life and decomposition rates at lower, isothermal storage temperatures (e.g., room temperature or 40 °C).[8][9]

Factors Influencing DBAE Stability

Thermal vs. Photochemical Decomposition